molecular formula C16H6Na4O12S4 B12394680 Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)

Cat. No.: B12394680
M. Wt: 610.4 g/mol
InChI Key: UZBIRLJMURQVMX-UHFFFAOYSA-J
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Description

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is an organic compound with the chemical formula C16H6Na4O12S4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is widely used as a fluorescent dye and pH indicator, and it also serves as a ligand in multifunctional metal-organic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) can be synthesized via a one-step sulfonating reaction. This method involves the sulfonation of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. This process is more convenient, effective, and eco-friendly compared to traditional methods .

Industrial Production Methods

In industrial settings, the synthesis of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, concentration, and reaction time are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted pyrene compounds .

Scientific Research Applications

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe for detecting metal ions and other analytes.

    Biology: The compound is employed in biological assays to study cellular processes and interactions.

    Medicine: In medical research, pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is used to develop diagnostic tools and imaging agents.

    Industry: The compound is used in the production of fluorescent inks for anti-counterfeiting applications.

Mechanism of Action

The mechanism of action of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is influenced by the compound’s environment, such as pH and the presence of metal ions. The molecular targets and pathways involved include interactions with metal ions, proteins, and other biomolecules, which can alter the compound’s fluorescence characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is unique due to its high water solubility and strong fluorescence. These properties make it particularly useful in aqueous environments and for applications requiring high sensitivity and specificity. Its ability to act as a ligand in metal-organic frameworks further distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H6Na4O12S4

Molecular Weight

610.4 g/mol

IUPAC Name

tetrasodium;pyrene-1,3,6,8-tetrasulfonate

InChI

InChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4

InChI Key

UZBIRLJMURQVMX-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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